6-O-Propanoylmorphine is a morphine derivative characterized by the addition of a propanoyl group at the 6-position of the morphine structure. This compound is of interest in medicinal chemistry due to its potential applications in pain management and its structural relationship to other opioids.
6-O-Propanoylmorphine is synthesized from morphine, which is derived from the opium poppy (Papaver somniferum). Morphine itself has been used for centuries as a potent analgesic, and modifications to its structure, such as the introduction of acyl groups, can alter its pharmacological properties.
Chemically, 6-O-Propanoylmorphine belongs to the class of compounds known as opioids, specifically categorized as a morphinan derivative. Opioids are characterized by their ability to bind to opioid receptors in the brain, leading to analgesic effects.
The synthesis of 6-O-Propanoylmorphine typically involves acylation reactions where morphine is treated with an appropriate acylating agent, such as propanoyl chloride or propanoic anhydride. The reaction conditions often require the use of solvents like dichloromethane under controlled temperatures to facilitate the formation of the ester bond.
The yield and purity of 6-O-Propanoylmorphine can vary based on the specific conditions employed during synthesis, including temperature, reaction time, and purification methods.
The molecular formula for 6-O-Propanoylmorphine is . The structure features a morphinan backbone with a propanoyl group attached at the 6-position.
6-O-Propanoylmorphine can undergo various chemical reactions typical of esters and amines. Notably:
As an opioid derivative, 6-O-Propanoylmorphine exerts its effects primarily through binding to mu-opioid receptors in the central nervous system. This binding inhibits neurotransmitter release and alters pain perception pathways.
6-O-Propanoylmorphine has potential applications in pharmacological research, particularly in developing new analgesics with altered efficacy or side effect profiles compared to traditional opioids like morphine. Its study may also contribute insights into opioid receptor interactions and mechanisms of pain modulation.
6-O-Propanoylmorphine (C₂₂H₂₅NO₅; molecular weight 383.44 g/mol) is a monoester derivative of morphine formed by the propionylation of the C6 hydroxyl group. Its chemical name is 3-hydroxy-6-propionyloxy-7,8-didehydro-4,5α-epoxy-17-methylmorphinan. Structurally, it retains morphine’s pentacyclic morphinan core, comprising:
This modification increases lipophilicity compared to morphine, as measured by logP values: morphine (0.89) vs. 6-O-propanoylmorphine (estimated 1.8–2.2). The C6 ester bond is hydrolyzable by esterases, potentially releasing active metabolites like morphine and 6-monoacetylmorphine [1].
Table 1: Key Chemical Properties of 6-O-Propanoylmorphine
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-hydroxy-6-propionyloxy-7,8-didehydro-4,5α-epoxy-17-methylmorphinan |
Molecular Formula | C₂₂H₂₅NO₅ |
Molecular Weight | 383.44 g/mol |
Ester Position | C6 oxygen (Ring C) |
LogP (estimated) | 1.8–2.2 |
Hydrolytic Susceptibility | High (serum esterases) |
6-O-propanoylmorphine emerged in the early 20th century amid regulatory efforts to control opioids. Following the 1925 Geneva Convention, which restricted morphine and heroin but neglected other esters, chemists exploited this loophole by synthesizing novel morphine esters. 6-O-propanoylmorphine and its structural analog acetylpropionylmorphine (3-acetyl-6-propionylmorphine) were marketed as "designer opioids" to circumvent international controls [3] [6].
By 1928, the League of Nations Health Committee noted that esters like benzoylmorphine and acetylpropionylmorphine were manufactured solely for illicit markets, with ~12 tons of morphine diverted annually into ester production. For example, 6 tons of benzoylmorphine were shipped to Dairen (China) in 1928, equating to ~270 million heroin doses [3]. This prompted the League of Nations to amend the 1925 Convention in 1930, extending control to all morphine esters regardless of substitution pattern [3] [6].
Table 2: Historical Timeline of Morphine Esters
Year | Event |
---|---|
1912 | Hague Convention controls morphine, heroin; loophole for other esters |
1925 | Geneva Convention fails to specify non-heroin esters |
1925–1928 | Surge in benzoylmorphine/acetylpropionylmorphine production |
1928 | League of Nations reports 12 tons/year morphine diverted to ester synth |
1930 | Health Committee bans all morphine esters internationally |
The pharmacological profile of morphine esters critically depends on esterification site selectivity:
Studies comparing isomeric pairs demonstrate stark differences:
This divergence arises from:
Table 3: Pharmacological Impact of Ester Position in Morphine Derivatives
Compound | Ester Position | MOR Affinity | Relative Potency vs. Morphine |
---|---|---|---|
Morphine | None | 1× | 1× |
3-Acetylmorphine | C3 (phenolic) | 0.1× | 0.1× |
6-O-Propanoylmorphine | C6 (alcoholic) | ~1× | ~2–4× (estimated) |
6-Monoacetylmorphine | C6 | 1.5× | 4–6× |
Diacetylmorphine (heroin) | C3 + C6 | Prodrug | 2–5× |
6-O-propanoylmorphine exemplifies the structure-activity relationship (SAR) of C6-monoacylated morphinans. Unlike diesters like heroin, its monoester structure avoids generating highly addictive 6-MAM as a stable metabolite, potentially altering abuse liability. However, experimental data on its intrinsic efficacy remains limited due to its historical status as a clandestine compound [1] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7